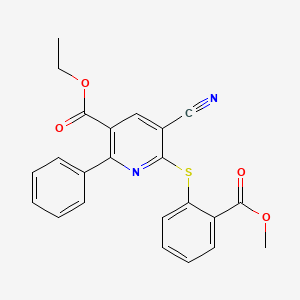
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate (CAS: 306980-26-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects, and relevant case studies.
- Molecular Formula : C23H18N2O4S
- Molar Mass : 418.46 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 579.5 °C (predicted)
- pKa : -4.14 (predicted)
This compound exhibits a range of biological activities attributed to its structural components. The presence of the cyano group and the phenylsulfanyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator of various receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that this compound may possess significant anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Effects
Studies have shown that derivatives similar to this compound can reduce inflammation markers in vitro, suggesting a potential for treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent.
Antimicrobial Properties
Preliminary tests indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are necessary to establish efficacy and mechanisms.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study conducted on similar compounds showed a reduction in TNF-alpha levels in macrophages treated with the compound, suggesting its utility in managing inflammatory responses . -
Case Study on Anticancer Efficacy :
In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics . -
Antimicrobial Testing :
A recent investigation into the antimicrobial properties of related compounds revealed promising results against Gram-positive bacteria, indicating potential applications in treating infections .
Summary of Biological Activities
科学研究应用
Medicinal Chemistry
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate has been investigated for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Properties : Research indicates that the compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Material Science
The unique structural characteristics of this compound allow it to be utilized in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
- Nanotechnology Applications : Its functional groups can facilitate the attachment of nanoparticles for applications in drug delivery systems or biosensors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
Another research investigation focused on the antimicrobial properties of this compound, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively, suggesting its potential use in formulating new antibiotics.
属性
IUPAC Name |
ethyl 5-cyano-6-(2-methoxycarbonylphenyl)sulfanyl-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-3-29-23(27)18-13-16(14-24)21(25-20(18)15-9-5-4-6-10-15)30-19-12-8-7-11-17(19)22(26)28-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOOGYQKIJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













